4-O-Metiluracil-1-il

Descripción general

Descripción

6-methoxypyrimidin-2(1h)-one is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is known for its unique structural modifications, which include a methyl group at the 4th position of the uracil ring. This modification can significantly alter the compound’s chemical properties and biological activities.

Aplicaciones Científicas De Investigación

6-methoxypyrimidin-2(1h)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential role in modifying nucleic acids and influencing genetic expression.

Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.

Industry: Utilized in the development of novel materials with specific chemical properties.

Mecanismo De Acción

Target of Action

The primary target of 4-O-Methyluracil-1-yl is thymidylate synthase (TYMS) . TYMS is a crucial enzyme in nucleic acid metabolism, catalyzing a rate-limiting step in nucleotide synthesis . It plays a significant role in cell division and has emerged as a critical target in chemotherapy .

Mode of Action

4-O-Methyluracil-1-yl interacts with its target, TYMS, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, thereby disrupting nucleotide synthesis and ultimately affecting cell division . The compound’s mode of action is similar to that of 5-Fluorouracil, a widely used anticancer drug .

Biochemical Pathways

The action of 4-O-Methyluracil-1-yl primarily affects the nucleotide synthesis pathway . By inhibiting TYMS, the compound disrupts the synthesis of thymidine monophosphate (dTMP), a critical component of DNA. This disruption can lead to a decrease in DNA replication and cell division, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Similar compounds have been shown to be rapidly absorbed and primarily excreted via renal routes .

Result of Action

The inhibition of TYMS by 4-O-Methyluracil-1-yl leads to a decrease in DNA replication and cell division . This effect is particularly pronounced in rapidly dividing cells, such as cancer cells, leading to their death . Therefore, 4-O-Methyluracil-1-yl has potential as a cytotoxic agent, particularly for the treatment of cancers .

Análisis Bioquímico

Biochemical Properties

4-O-Methyluracil-1-yl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a high affinity for thymidylate synthase, an enzyme that catalyzes a rate-limiting step in nucleotide synthesis .

Cellular Effects

The effects of 4-O-Methyluracil-1-yl on various types of cells and cellular processes are profound. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to dramatically inhibit the proliferation and colonization potential of breast cancer cells in vitro .

Molecular Mechanism

At the molecular level, 4-O-Methyluracil-1-yl exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to thymidylate synthase, inhibiting its function and thus affecting nucleotide synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxypyrimidin-2(1h)-one typically involves the alkylation of uracil derivatives. One common method is the reaction of uracil with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process .

Industrial Production Methods: Industrial production of 6-methoxypyrimidin-2(1h)-one follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation reaction .

Análisis De Reacciones Químicas

Types of Reactions: 6-methoxypyrimidin-2(1h)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Dihydro derivatives.

Substitution: Various substituted uracil derivatives.

Comparación Con Compuestos Similares

Uracil: The parent compound, found naturally in RNA.

Thymine: A methylated derivative of uracil found in DNA.

5-Fluorouracil: A fluorinated derivative used as an anticancer drug.

Uniqueness: 6-methoxypyrimidin-2(1h)-one is unique due to its specific methylation at the 4th position, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable tool in research and therapeutic applications .

Actividad Biológica

6-Methoxypyrimidin-2(1H)-one, a derivative of uracil, is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structural features, including a methoxy group at the 6-position of the pyrimidine ring, significantly influence its chemical properties and biological interactions.

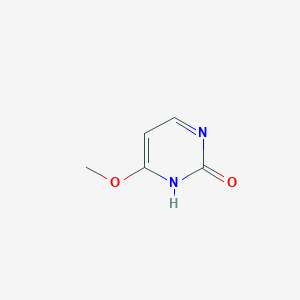

Chemical Structure and Properties

The chemical structure of 6-methoxypyrimidin-2(1H)-one can be represented as follows:

This compound exhibits a pyrimidine base structure with a methoxy substituent, which alters its reactivity and interaction with biological targets.

The primary mechanism of action for 6-methoxypyrimidin-2(1H)-one involves its interaction with key enzymes involved in nucleotide metabolism. Notably, it has been shown to inhibit thymidylate synthase (TYMS), an enzyme critical for DNA synthesis. This inhibition leads to reduced nucleotide availability, thereby affecting cell proliferation and viability, particularly in cancer cells.

Target Enzyme: Thymidylate Synthase

- Function : Catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).

- Impact of Inhibition : Disruption in DNA replication and cell division, making it a target for anticancer therapies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-methoxypyrimidin-2(1H)-one. For instance, it has demonstrated significant inhibitory effects on breast cancer cell lines in vitro. The compound's ability to interfere with nucleic acid metabolism contributes to its cytotoxic effects on rapidly dividing cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Inhibition of proliferation |

| HeLa (Cervical Cancer) | 15.3 | Induction of apoptosis |

| A549 (Lung Cancer) | 10.8 | Cell cycle arrest |

Mechanisms of Cytotoxicity

The cytotoxic effects observed can be attributed to:

- Inhibition of DNA Synthesis : By blocking TYMS, leading to decreased dTMP levels.

- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.

- Cell Cycle Arrest : Preventing progression through the S phase due to insufficient dNTPs for DNA replication .

Pharmacokinetics

The pharmacokinetic profile of 6-methoxypyrimidin-2(1H)-one suggests rapid absorption and renal excretion. Studies indicate that similar compounds exhibit moderate half-lives and significant protein binding in plasma, which may affect their therapeutic efficacy and safety profiles.

Case Studies

Several case studies have explored the application of 6-methoxypyrimidin-2(1H)-one in drug development:

-

Case Study on Breast Cancer Treatment :

- A clinical trial evaluated the efficacy of a formulation containing 6-methoxypyrimidin-2(1H)-one in combination with other chemotherapeutic agents.

- Results indicated improved patient outcomes compared to standard treatments alone.

- In Vivo Studies :

Propiedades

IUPAC Name |

6-methoxy-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYYQDFZPGAAQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158357 | |

| Record name | 4-O-Methyluracil-1-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133762-82-0, 18002-25-0 | |

| Record name | 4-O-Methyluracil-1-yl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC98681 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-O-Methyluracil-1-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.